molecular formula C18H25F2NO3 B6037494 ethyl 1-(2,3-difluorobenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylate

ethyl 1-(2,3-difluorobenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylate

Cat. No. B6037494
M. Wt: 341.4 g/mol
InChI Key: KURNSCSWVBSKDM-UHFFFAOYSA-N
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Description

Ethyl 1-(2,3-difluorobenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylate, also known as Compound A, is a chemical compound with potential therapeutic applications. It belongs to the class of piperidinecarboxylates and has been the subject of extensive scientific research in recent years.

Mechanism of Action

The mechanism of action of ethyl 1-(2,3-difluorobenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylate A involves its binding to the sigma-1 receptor, a protein that is involved in various cellular processes, including neurotransmitter release and calcium signaling. By binding to the sigma-1 receptor, ethyl 1-(2,3-difluorobenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylate A modulates the activity of various signaling pathways, leading to its neuroprotective and antipsychotic effects.
Biochemical and Physiological Effects
ethyl 1-(2,3-difluorobenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylate A has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis in the brain. It has also been found to modulate neurotransmitter levels, including dopamine, serotonin, and glutamate, leading to its antipsychotic effects. In addition, ethyl 1-(2,3-difluorobenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylate A has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Ethyl 1-(2,3-difluorobenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylate A has several advantages for lab experiments, including its high purity and stability, which make it suitable for various in vitro and in vivo studies. However, its limited solubility in aqueous solutions can be a limitation for some experiments, and its high cost may also limit its use in some research settings.

Future Directions

There are several future directions for the study of ethyl 1-(2,3-difluorobenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylate A, including further optimization of the synthesis method, exploration of its potential therapeutic applications in other diseases, and investigation of its long-term safety and efficacy. In addition, the development of new sigma-1 receptor ligands based on the structure of ethyl 1-(2,3-difluorobenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylate A may lead to the discovery of new drugs with improved properties and therapeutic potential.
Conclusion
ethyl 1-(2,3-difluorobenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylate A is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis method has been optimized, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of ethyl 1-(2,3-difluorobenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylate A as a therapeutic agent and to develop new sigma-1 receptor ligands with improved properties.

Synthesis Methods

The synthesis of ethyl 1-(2,3-difluorobenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylate A involves the reaction of 1-(2,3-difluorobenzyl)piperidin-3-ol with ethyl 3-bromo-2-methoxypropionate in the presence of a base. The resulting product is then treated with trifluoroacetic acid to yield ethyl 1-(2,3-difluorobenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylate A in high purity and yield. This synthesis method has been optimized through various modifications to improve the efficiency and scalability of the process.

Scientific Research Applications

Ethyl 1-(2,3-difluorobenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylate A has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, ethyl 1-(2,3-difluorobenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylate A has been found to have antipsychotic effects by modulating neurotransmitter levels in the brain.

properties

IUPAC Name

ethyl 1-[(2,3-difluorophenyl)methyl]-3-(2-methoxyethyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F2NO3/c1-3-24-17(22)18(9-11-23-2)8-5-10-21(13-18)12-14-6-4-7-15(19)16(14)20/h4,6-7H,3,5,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURNSCSWVBSKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)CC2=C(C(=CC=C2)F)F)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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